Cas no 7501-32-8 (formamide, n-(4-amino-6-chloro-5-pyrimidinyl)-)

formamide, n-(4-amino-6-chloro-5-pyrimidinyl)- 化学的及び物理的性質
名前と識別子
-
- formamide, n-(4-amino-6-chloro-5-pyrimidinyl)-
- N-(4-amino-6-chloropyrimidin-5-yl)formamide
- 4-amino-6-chloro-5-formamido-pyrimidine
- AC1L87TE
- N-(4-amino-6-chloro-pyrimidin-5-yl)-formamide
- N-< 6-Chlor-4-amino-pyrimidin-5-yl> -formamid
- NSC406451
- 7501-32-8
- SB56636
- EN300-6476850
- NSC-406451
- DTXSID20324336
- A903992
-
- インチ: InChI=1S/C5H5ClN4O/c6-4-3(10-2-11)5(7)9-1-8-4/h1-2H,(H,10,11)(H2,7,8,9)
- InChIKey: YGYKLSMJHHFQSP-UHFFFAOYSA-N
- ほほえんだ: N=C1C(NC=O)=C(Cl)N=CN1
計算された属性
- せいみつぶんしりょう: 172.01535
- どういたいしつりょう: 172.015
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0
じっけんとくせい
- 密度みつど: 1.614
- ふってん: 481.6°C at 760 mmHg
- フラッシュポイント: 245.1°C
- 屈折率: 1.701
- PSA: 80.9
formamide, n-(4-amino-6-chloro-5-pyrimidinyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR01ED80-100mg |
N-(4-Amino-6-chloropyrimidin-5-yl)formamide |
7501-32-8 | 95% | 100mg |
$489.00 | 2025-02-10 | |
Aaron | AR01ED80-5g |
N-(4-Amino-6-chloropyrimidin-5-yl)formamide |
7501-32-8 | 95% | 5g |
$3897.00 | 2023-12-14 | |
1PlusChem | 1P01ECZO-10g |
N-(4-Amino-6-chloropyrimidin-5-yl)formamide |
7501-32-8 | 95% | 10g |
$5224.00 | 2024-04-21 | |
1PlusChem | 1P01ECZO-500mg |
N-(4-Amino-6-chloropyrimidin-5-yl)formamide |
7501-32-8 | 95% | 500mg |
$999.00 | 2024-04-21 | |
1PlusChem | 1P01ECZO-5g |
N-(4-Amino-6-chloropyrimidin-5-yl)formamide |
7501-32-8 | 95% | 5g |
$3543.00 | 2024-04-21 | |
A2B Chem LLC | AX48836-100mg |
N-(4-Amino-6-chloropyrimidin-5-yl)formamide |
7501-32-8 | 95% | 100mg |
$390.00 | 2024-04-19 | |
Aaron | AR01ED80-250mg |
N-(4-Amino-6-chloropyrimidin-5-yl)formamide |
7501-32-8 | 95% | 250mg |
$687.00 | 2025-02-10 | |
Aaron | AR01ED80-500mg |
N-(4-Amino-6-chloropyrimidin-5-yl)formamide |
7501-32-8 | 95% | 500mg |
$1068.00 | 2025-02-10 | |
A2B Chem LLC | AX48836-5g |
N-(4-Amino-6-chloropyrimidin-5-yl)formamide |
7501-32-8 | 95% | 5g |
$3000.00 | 2024-04-19 | |
Enamine | EN300-6476850-0.05g |
N-(4-amino-6-chloropyrimidin-5-yl)formamide |
7501-32-8 | 95% | 0.05g |
$226.0 | 2023-05-29 |
formamide, n-(4-amino-6-chloro-5-pyrimidinyl)- 関連文献
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
formamide, n-(4-amino-6-chloro-5-pyrimidinyl)-に関する追加情報
N-(4-Amino-6-Chloro-5-Pyrimidinyl) Formamide: An Overview of Its Properties and Applications
N-(4-Amino-6-Chloro-5-pyrimidinyl) formamide (CAS No. 7501-32-8) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-amino-6-chloropyrimidine-5-carboxamide, is a derivative of formamide and pyrimidine, two important classes of molecules with a wide range of biological activities. The unique structural features of N-(4-amino-6-chloro-5-pyrimidinyl) formamide make it an attractive candidate for various research and development purposes.
The chemical structure of N-(4-amino-6-chloro-5-pyrimidinyl) formamide consists of a pyrimidine ring substituted with an amino group at the 4-position, a chlorine atom at the 6-position, and a formamide group at the 5-position. This arrangement imparts specific chemical and biological properties that are crucial for its applications in drug discovery and development. The presence of the amino and chlorine groups enhances the compound's reactivity and selectivity, making it a valuable intermediate in the synthesis of more complex molecules.
Recent studies have highlighted the potential of N-(4-amino-6-chloro-5-pyrimidinyl) formamide in various therapeutic areas. One notable application is its use as a lead compound in the development of antiviral agents. Research has shown that derivatives of this compound exhibit potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves inhibition of viral replication by targeting key enzymes involved in viral replication processes.
In addition to its antiviral properties, N-(4-amino-6-chloro-5-pyrimidinyl) formamide has also been investigated for its potential as an anticancer agent. Studies have demonstrated that certain derivatives can selectively inhibit the growth of cancer cells by interfering with critical cellular pathways. For instance, some derivatives have been shown to inhibit the activity of kinases, which are key enzymes involved in cell signaling and proliferation. This makes them promising candidates for the development of targeted cancer therapies.
The synthesis of N-(4-amino-6-chloro-5-pyrimidinyl) formamide can be achieved through various routes, depending on the desired purity and scale. One common method involves the reaction of 4-amino-6-chloropyrimidine with formic acid or its derivatives under controlled conditions. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product. Advanced synthetic techniques, such as microwave-assisted synthesis and catalytic methods, have also been explored to improve efficiency and reduce environmental impact.
The physicochemical properties of N-(4-amino-6-chloro-5-pyrimidinyl) formamide are well-characterized, making it suitable for various analytical methods. It is typically a white crystalline solid with a melting point around 180°C. The compound is moderately soluble in water and organic solvents such as methanol and dimethyl sulfoxide (DMSO). These solubility characteristics are advantageous for its use in biological assays and formulation development.
Safety considerations are an essential aspect when handling N-(4-amino-6-chloro-5-pyrimidinyl) formamide. While it is not classified as a hazardous material, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats, as well as working in well-ventilated areas to minimize exposure to vapors or dust.
In conclusion, N-(4-amino-6-chloro-5-pyrimidinyl) formamide (CAS No. 7501-32-8) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing new therapeutic agents. Ongoing research continues to uncover new applications and improve our understanding of this important molecule.
7501-32-8 (formamide, n-(4-amino-6-chloro-5-pyrimidinyl)-) 関連製品
- 1600375-81-2(2-(1-ethyl-1H-pyrazol-5-yl)cyclopropan-1-amine)
- 1197332-52-7((3-Methoxy-2,5-dimethylphenyl)boronic acid)
- 376638-52-7(2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(furan-2-yl)methylacetamide)
- 391896-57-4(ethyl 2-({[(4-benzoylphenyl)formamido]methanethioyl}amino)-4,5-dimethylthiophene-3-carboxylate)
- 1451391-49-3(3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid)
- 321970-48-3(1-(4-nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine)
- 37845-71-9(1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride)
- 92525-59-2(1,4-Dioxaspiro[4.5]dec-7-ene-8-carboxylic acid)
- 1804764-20-2(4-(Difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile)
- 2172047-99-1(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanoylpyrrolidine-3-carboxylic acid)
